AMOA NON-NMDA GLUTAMATE RE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AMOA NON-NMDA GLUTAMATE RE is a compound that interacts with non-NMDA-type glutamate receptors. These receptors are a subtype of ionotropic glutamate receptors, which are critical for excitatory synaptic transmission in the brain. Unlike NMDA receptors, non-NMDA receptors do not require glycine as a co-agonist and are primarily involved in fast synaptic transmission.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AMOA NON-NMDA GLUTAMATE RE typically involves the use of specific organic synthesis techniques. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. general methods include the use of organic solvents, catalysts, and controlled reaction environments to ensure the purity and efficacy of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods are commonly employed.

Análisis De Reacciones Químicas

Types of Reactions

AMOA NON-NMDA GLUTAMATE RE undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

1.1 Mechanism of Action

AMOA acts primarily by inhibiting the excitatory effects of glutamate at non-NMDA receptor sites, which are crucial for synaptic transmission and plasticity in the central nervous system. This inhibition is particularly relevant in conditions characterized by excessive glutamate release, leading to excitotoxicity.

1.2 Therapeutic Uses

- Neurodegenerative Disorders: AMOA has shown potential in treating conditions such as Alzheimer's disease and Parkinson's disease by mitigating excitotoxic damage to neurons. Studies indicate that AMOA can prevent neuronal death in cultured neurons exposed to excitotoxic agents like NMDA .

- Mood Disorders: The modulation of glutamate signaling through AMOA may provide therapeutic benefits in mood disorders by enhancing synaptic plasticity and reducing depressive symptoms .

Neuroprotective Effects

2.1 In Vivo Studies

Research has demonstrated that AMOA can significantly reduce neuronal damage following traumatic brain injuries and spinal cord injuries by blocking the influx of calcium ions through non-NMDA receptors, thus preventing secondary injury mechanisms .

2.2 Case Studies

- Spinal Cord Injury: In a study examining the role of non-NMDA receptors in spinal cord injury, the application of AMOA resulted in reduced neuronal loss and improved functional recovery in animal models .

- Ischemic Stroke: AMOA has been investigated for its protective effects against ischemic damage, where it was found to reduce infarct size and improve neurological outcomes when administered post-injury .

Table 1: Summary of AMOA Applications in Neuropharmacology

Future Directions and Research Needs

4.1 Clinical Trials

While preclinical studies have shown promising results, further clinical trials are necessary to establish the efficacy and safety profile of AMOA in human subjects with neurodegenerative diseases and mood disorders.

4.2 Mechanistic Studies

Ongoing research should focus on elucidating the precise molecular mechanisms through which AMOA exerts its effects on non-NMDA receptors, including its interactions with various receptor subtypes.

Mecanismo De Acción

AMOA NON-NMDA GLUTAMATE RE exerts its effects by binding to non-NMDA-type glutamate receptors. These receptors are ion channels that mediate fast excitatory synaptic transmission. Upon binding, the compound induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of cations like sodium and calcium. This process triggers a cascade of intracellular signaling pathways that modulate neuronal activity and synaptic plasticity.

Comparación Con Compuestos Similares

Similar Compounds

- AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)

- Kainate

- NMDA (N-methyl-D-aspartate)

Uniqueness

AMOA NON-NMDA GLUTAMATE RE is unique in its specific interaction with non-NMDA-type glutamate receptors. Unlike NMDA receptors, which require glycine as a co-agonist, non-NMDA receptors are activated solely by glutamate. This distinction makes this compound a valuable tool for studying the specific roles of non-NMDA receptors in synaptic transmission and neurological function.

Actividad Biológica

AMOA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) non-NMDA glutamate receptors, primarily including AMPA and kainate receptors, play a crucial role in synaptic transmission and plasticity within the central nervous system. These receptors are integral to various neurological processes, including learning, memory, and the pathophysiology of neurodegenerative diseases. This article explores the biological activity of AMOA non-NMDA glutamate receptors, focusing on their mechanisms, effects in various conditions, and relevant case studies.

Non-NMDA glutamate receptors are ionotropic receptors that mediate fast excitatory neurotransmission. They are activated by glutamate and allow the influx of sodium (Na+) and potassium (K+) ions, with some subtypes also permitting calcium (Ca2+) entry under specific conditions.

- AMPA Receptors : These receptors are typically permeable to Na+ and K+, and their permeability to Ca2+ is determined by the presence of the GluA2 subunit. AMPA receptors lacking the GluA2 subunit can lead to excitotoxicity due to excessive Ca2+ influx .

- Kainate Receptors : Similar to AMPA receptors, kainate receptors also mediate excitatory neurotransmission but have distinct roles in modulating synaptic plasticity and neuronal excitability.

Biological Activity in Pathophysiological Conditions

Research has demonstrated that AMOA non-NMDA glutamate receptors are involved in various neurological conditions:

-

Spinal Cord Injury : Studies indicate that non-NMDA receptors contribute significantly to the pathophysiology of spinal cord injuries. The application of AMPA/kainate receptor antagonists has shown improved recovery of compound action potentials (CAPs) post-injury, suggesting a neuroprotective role .

Treatment CAP Recovery Improvement Control Baseline NBQX (10 μm) Significant increase CNQX (10 μm) Significant increase - Neurotoxicity : In models of neurotoxicity induced by kainate, certain compounds have been shown to protect neurons from damage. For instance, specific derivatives of AMOA effectively shield rat striatal neurons against kainate-induced neurotoxicity .

- Pain Modulation : Non-NMDA glutamate receptors also modulate pain responses. Research indicates that blocking AMPA receptors can decrease neuronal responses in pain pathways, highlighting their potential as therapeutic targets for pain management .

Case Study 1: Spinal Cord Injury Recovery

A study involving rat models demonstrated that blocking non-NMDA receptors with CNQX significantly improved functional recovery following traumatic spinal cord injury. The study utilized immunohistochemistry to identify receptor expression on astrocytes and correlated this with functional outcomes .

Case Study 2: Neuroprotection Against Kainate Toxicity

In a controlled experiment assessing neuroprotection, rats treated with AMOA derivatives showed a marked reduction in neuronal loss when exposed to kainate compared to untreated controls. This suggests that these compounds may offer therapeutic benefits in conditions characterized by glutamate excitotoxicity .

Propiedades

Número CAS |

209977-56-0 |

|---|---|

Fórmula molecular |

C18H30N4O15 |

Peso molecular |

542.4 g/mol |

Nombre IUPAC |

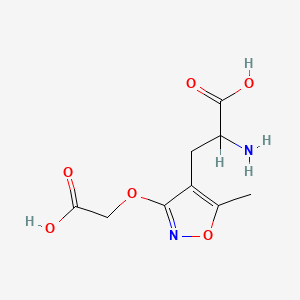

2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid;trihydrate |

InChI |

InChI=1S/2C9H12N2O6.3H2O/c2*1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13;;;/h2*6H,2-3,10H2,1H3,(H,12,13)(H,14,15);3*1H2 |

Clave InChI |

USUJSFZGKHCJBJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N |

SMILES canónico |

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.O.O.O |

Sinónimos |

AMOA; α-Amino-3-(carboxymethoxy)-5-methyl-4-isoxazolepropanoic Acid Hydrate (2:3) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.